Technical Monograph: Physicochemical Profiling & Synthesis of 1-(4-Ethylphenyl)piperidin-4-one
Technical Monograph: Physicochemical Profiling & Synthesis of 1-(4-Ethylphenyl)piperidin-4-one
[1]
Executive Summary
1-(4-Ethylphenyl)piperidin-4-one is a specialized heterocyclic scaffold utilized in medicinal chemistry as a versatile intermediate for the synthesis of opioid receptor ligands, neuroleptic agents, and sigma receptor modulators.[1] Structurally, it consists of a piperidine ring substituted at the nitrogen (N-1) position with a para-ethylphenyl moiety and bearing a ketone functionality at the C-4 position.[1]
Unlike its regulatory-controlled analog N-phenethyl-4-piperidone (NPP) —a direct precursor to fentanyl—the N-(4-ethylphenyl) derivative represents a distinct chemical class (N-aryl vs. N-alkyl).[1] Its electronic properties are governed by the direct conjugation of the nitrogen lone pair with the aromatic ring, significantly altering its basicity and reactivity profile compared to standard aliphatic piperidines. This guide provides a comprehensive technical analysis of its properties, synthesis for analytical standard generation, and characterization protocols.
Part 1: Physicochemical Specifications[1][2][3][4][5][6]
The following data aggregates experimental observations with high-confidence computational models (ACD/Labs, EPISuite) to establish a baseline for identification.
Table 1: Core Physicochemical Constants[1][4]
| Property | Value / Range | Source/Method |
| IUPAC Name | 1-(4-Ethylphenyl)piperidin-4-one | Nomenclature |
| CAS Registry | 61380-07-2 | Chemical Abstracts |
| Molecular Formula | C₁₃H₁₇NO | Stoichiometry |
| Molecular Weight | 203.28 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Experimental |
| Melting Point | 72–76 °C | Analog comparison/Lit [1] |
| Boiling Point | ~340 °C (760 mmHg) / 165 °C (0.5 mmHg) | Predicted/Vacuum Distillation |
| LogP (Octanol/Water) | 2.30 ± 0.3 | Predicted (Consensus) |
| pKa (Conjugate Acid) | 5.2 ± 0.5 | Electronic Analysis (See Below) |
| Solubility (Water) | < 0.5 mg/mL (Insoluble) | Hydrophobic dominance |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | Experimental |
Electronic Analysis: The N-Aryl Effect
A critical distinction for researchers is the pKa of this compound.
-
Aliphatic Piperidines: Typically basic (pKa ~10–11).[2]
-
1-(4-Ethylphenyl)piperidin-4-one: The nitrogen atom is directly bonded to the phenyl ring.[1] The nitrogen lone pair participates in resonance with the aromatic system (aniline-like), drastically reducing electron density available for protonation.
-
Result: The compound is a weak base (pKa ~5.2). It will not form stable salts with weak acids (e.g., acetic acid) and requires strong mineral acids (HCl, H₂SO₄) to protonate fully. This dictates extraction protocols: the free base can be extracted from aqueous solutions even at pH 6–7, unlike aliphatic amines which require pH >12.
Part 2: Reference Synthesis (Dieckmann Condensation)
For the generation of high-purity analytical standards (e.g., for GC-MS library inclusion), the Dieckmann Condensation route is the most robust and regioselective method. This pathway avoids the formation of regioisomers common in direct alkylation strategies.
Reaction Pathway Diagram[1]
Figure 1: Step-wise synthesis via Michael addition followed by Dieckmann cyclization and decarboxylation.[1]
Detailed Protocol
Step 1: Michael Addition (Formation of Diester)
-
Reagents: Dissolve 4-ethylaniline (1.0 eq) in glacial acetic acid or methanol. Add methyl acrylate (2.5 eq).
-
Conditions: Reflux the mixture for 24–48 hours. The excess acrylate drives the reaction to the double-addition product.
-
Workup: Remove solvent under reduced pressure. The residue is often an oil. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1) to isolate N,N-bis(2-methoxycarbonylethyl)-4-ethylaniline.
Step 2: Dieckmann Cyclization[1][3]
-
Reagents: Suspend Sodium Hydride (NaH, 2.2 eq) in anhydrous THF or Toluene under inert atmosphere (Ar/N₂).
-
Addition: Add the diester from Step 1 dropwise at reflux temperature.
-
Mechanism: The base deprotonates the alpha-carbon of the ester, triggering intramolecular nucleophilic attack on the opposing ester group.
-
Workup: Quench with glacial acetic acid/ice water. Extract the β-keto ester intermediate with DCM.
Step 3: Decarboxylation[1]
-
Hydrolysis: Reflux the β-keto ester in 6M HCl for 4 hours. This hydrolyzes the remaining ester to the carboxylic acid, which spontaneously decarboxylates under heat.
-
Isolation: Basify the solution to pH 9 with NaOH. The product precipitates or oils out. Extract with DCM, dry over MgSO₄, and recrystallize from Ethanol/Hexane to obtain the target 1-(4-Ethylphenyl)piperidin-4-one .[1]
Part 3: Analytical Characterization[1]
Infrared Spectroscopy (FT-IR)[1]
-
C=O Stretch: Strong absorption at 1715–1725 cm⁻¹ . This is characteristic of a saturated six-membered cyclic ketone. Note that unlike conjugated ketones, the carbonyl here is isolated from the aromatic ring by methylene groups, maintaining a standard frequency.
-
C=C Aromatic: 1510 cm⁻¹ and 1600 cm⁻¹.
-
C-H Aliphatic: 2800–2950 cm⁻¹ (methylene protons of the piperidine ring and ethyl group).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.22 | Triplet (t) | 3H | Ethyl group (-CH₂CH₃ ) |
| 2.55 | Quartet (q) | 2H | Ethyl group (-CH₂ CH₃) |
| 2.58 | Triplet (t) | 4H | Piperidine C3-H & C5-H (Adjacent to C=O) |
| 3.60 | Triplet (t) | 4H | Piperidine C2-H & C6-H (Adjacent to N) |
| 6.90 | Doublet (d) | 2H | Aromatic (Ortho to N) |
| 7.15 | Doublet (d) | 2H | Aromatic (Meta to N) |
Interpretation: The AA'BB' pattern in the aromatic region (6.90/7.15 ppm) confirms the para-substitution. The downfield shift of the piperidine protons at 3.60 ppm confirms proximity to the nitrogen atom.
Mass Spectrometry (GC-MS)
Molecular Ion: m/z 203 [M]⁺
Fragmentation Logic: The fragmentation is dominated by the stability of the piperidine ring and the N-aryl bond.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.
Part 4: Handling & Stability[1]
Oxidative Stability
N-Aryl piperidines are susceptible to oxidation at the alpha-carbons (positions 2 and 6) over extended periods, leading to the formation of lactams or ring-opened products.[1]
-
Storage: Store under Argon/Nitrogen atmosphere at -20°C.
-
Solvent Compatibility: Avoid storage in acidic methanol for prolonged periods to prevent acetal formation at the ketone C-4 position.
Safety Note
While not a controlled substance in many jurisdictions (unlike N-phenethyl-4-piperidone), this compound is a chemical intermediate.[1] Standard PPE (gloves, goggles, fume hood) is mandatory. It is toxic if swallowed and may cause skin sensitization due to the aniline substructure.
References
-
Marson, C. M. (2011). "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." UCL Discovery. Link
-
National Institute of Standards and Technology (NIST). (2023). "Mass Spectrum of N-Phenyl-4-piperidinamine (Analog Reference)." NIST Chemistry WebBook. Link
-
PubChem. (2025).[4] "1-(4-Ethylphenyl)piperidin-4-one Compound Summary." National Library of Medicine. Link
-
Organic Chemistry Portal. (2023). "Dieckmann Condensation: Mechanism and Applications." Link
-
Grokipedia. (2024). "4-Piperidone: Structure, Properties, and Regulatory Status."[5] Link
